4-Ethoxybenzofuran-2-carboxamide
Description
4-Ethoxybenzofuran-2-carboxamide is a benzofuran-derived compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzofuran ring and a carboxamide (-CONH₂) group at the 2-position. Benzofuran carboxamides are widely studied for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, and neurological disorders.
Properties
CAS No. |
199287-56-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-ethoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H11NO3/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H2,12,13) |
InChI Key |
USVXDRYTVIQXFG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=O)N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=O)N |
Synonyms |
2-Benzofurancarboxamide,4-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional nuances of 4-Ethoxybenzofuran-2-carboxamide can be elucidated by comparing it to related benzofuran derivatives. Below is a detailed analysis:
Structural Comparisons
Table 1: Structural and Functional Group Analysis
*Note: Molecular weight for this compound is estimated based on analogs.
Key Observations :
- This may influence binding to hydrophobic pockets in biological targets.
- Functional Group Variations : The carboxamide group in this compound offers hydrogen-bonding capability, similar to and . In contrast, the ester group in is more prone to hydrolysis, reducing in vivo stability.
- Planarity and Conformation : Ethyl 5-bromo-1-benzofuran-2-carboxylate () exhibits near-planarity between the benzofuran core and carboxyl group (4.8° deviation), which may facilitate π-π stacking. The ethoxy group in this compound could introduce steric hindrance, slightly distorting planarity.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Properties
Key Findings :
- Lipophilicity : The ethoxy group in this compound likely reduces LogP compared to ’s chloro substituent, improving aqueous solubility.
- Metabolic Stability : The carboxamide group confers greater resistance to enzymatic degradation compared to the ester in , which may undergo rapid hydrolysis in vivo.
- Bioactivity: ’s amino and methoxy groups enable hydrogen bonding with targets like kinases, whereas this compound’s ethoxy group may prioritize hydrophobic interactions.
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